![molecular formula C12H24N2O6 B14619950 Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate CAS No. 57684-45-4](/img/structure/B14619950.png)
Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane: is a chemical compound with the molecular formula C₁₂H₂₂N₂O₆. It is a derivative of 1,8-diamino-3,6-dioxaoctane, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of ethoxycarbonyl groups attached to the nitrogen atoms, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane typically involves the reaction of 1,8-diamino-3,6-dioxaoctane with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1,8-diamino-3,6-dioxaoctane in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by column chromatography to obtain pure N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane.
Industrial Production Methods
In an industrial setting, the production of N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane can be scaled up by using larger reaction vessels and automated systems for reagent addition and temperature control. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane can undergo various chemical reactions, including:
Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield 1,8-diamino-3,6-dioxaoctane and ethanol.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Alkyl halides, acyl chlorides, and appropriate solvents such as dichloromethane or tetrahydrofuran.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst such as an acid or base.
Major Products Formed
Hydrolysis: 1,8-diamino-3,6-dioxaoctane and ethanol.
Substitution Reactions: N-substituted derivatives of 1,8-diamino-3,6-dioxaoctane.
Condensation Reactions: Schiff bases or imines.
Applications De Recherche Scientifique
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane depends on its chemical reactivity. The ethoxycarbonyl groups can be hydrolyzed to release the active 1,8-diamino-3,6-dioxaoctane, which can then interact with various molecular targets. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diamino-3,6-dioxaoctane: The parent compound without the ethoxycarbonyl groups.
2,2’- (Ethylenedioxy)bis(ethylamine): A similar compound with a different spacer between the amino groups.
1,11-Diamino-3,6,9-trioxaundecane: A compound with a longer spacer and additional oxygen atoms.
Uniqueness
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane is unique due to the presence of ethoxycarbonyl groups, which can influence its solubility, reactivity, and potential applications. These groups can be selectively removed or modified, providing versatility in chemical synthesis and applications.
Propriétés
Numéro CAS |
57684-45-4 |
|---|---|
Formule moléculaire |
C12H24N2O6 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
ethyl N-[2-[2-[2-(ethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O6/c1-3-19-11(15)13-5-7-17-9-10-18-8-6-14-12(16)20-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
RTKXOALIMMDOMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCOCCOCCNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



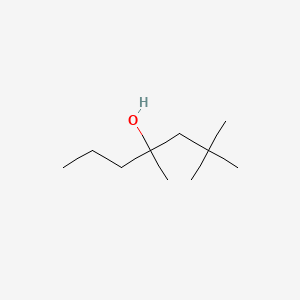
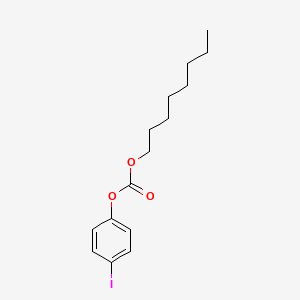
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
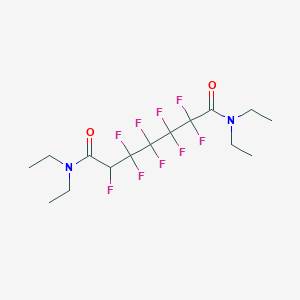

![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
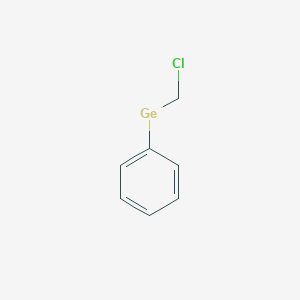

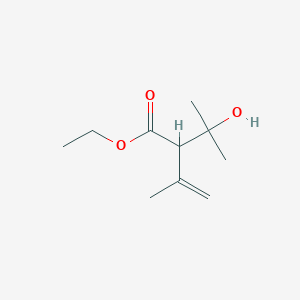
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
